molecular formula C6H5Cl2N3O2 B1347363 Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate CAS No. 502184-51-2

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Cat. No. B1347363
M. Wt: 222.03 g/mol
InChI Key: ZYKZBDOQIWZNNN-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (MDPC) is a compound that has been studied extensively for its potential applications in scientific research. It is an organochlorine compound that belongs to the class of pyrimidine-4-carboxylates, and is a derivative of the pyrimidine family. MDPC has a wide range of applications in scientific research due to its unique properties and chemical structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application involves the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. One study describes the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids through reactions involving 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. These derivatives possess fungicidal properties, highlighting their potential in agricultural applications (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Antiviral Activity

Another study focuses on the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, starting from 2-amino-4,6-dichloropyrimidine. One of the synthesized compounds, known as carbovir, has emerged as a potent and selective anti-HIV agent, demonstrating the compound's relevance in developing antiretroviral therapies (Vince & Hua, 1990).

Novel Heterocyclic Systems

Research into the palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids led to the synthesis of densely substituted derivatives. This includes the development of a novel heterocyclic system – 1,3,4,6-tetraazadibenzo[cd,f]azulene, showcasing the utility of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in synthesizing complex molecules with potential biological activities (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Biological Applications

Further studies demonstrate the synthesis of novel pyrido and thieno pyrimidine derivatives, indicating the broad applicability of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in creating compounds with potential biological and therapeutic applications. For instance, certain derivatives have been identified as inhibitors of immune-activated nitric oxide production, suggesting anti-inflammatory properties (Jansa et al., 2014).

properties

IUPAC Name

methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKZBDOQIWZNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291861
Record name methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

CAS RN

502184-51-2
Record name methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (5 gm, 20 mmol) and powdered iron (5 gm) in acetic acid (40 mL) was heated at 60° C. There was a vigorous exotherm within 5 minutes and the reaction was allowed to cool to room temperature. The acetic acid was removed and the residue was suspended in a mixture of water and diethyl ether. This was filtered and the solid was washed with diethyl ether. The organic phase was separated, washed with saturated aqueous NaHCO3 solution (twice) and brine, dried over sodium sulfate, and the solvent removed to leave methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (2.1 gm) as a yellow brown solid. MS (ESI) m/z 222.0 and 224.0 (M+H). 1H NMR (CDCl3) δ ppm 6.20 (2H, br. s.), 3.99 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

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